molecular formula C9H8F3NO3 B1457116 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol CAS No. 851651-94-0

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

Cat. No. B1457116
M. Wt: 235.16 g/mol
InChI Key: VUESJESTGDDESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol” is an organic compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 g/mol . This compound is a type of fluoroalcohol .


Molecular Structure Analysis

The InChI code for “1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol” is 1S/C9H8F3NO3/c1-8(14,9(10,11)12)6-2-4-7(5-3-6)13(15)16/h2-5,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol” is a powder with a melting point of 87-90°C . The compound is stable at room temperature .

Scientific Research Applications

Stereocontrolled Chemical Synthesis

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol and related compounds have been used in stereocontrolled chemical synthesis. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This compound was then converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in producing stereochemically complex molecules (Shimizu, Sugiyama, & Fujisawa, 1996).

Photophysical Properties for Biomarker Development

Compounds related to 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol have been evaluated for their photophysical properties, with potential applications in developing fluorescent biomarkers. This research has implications for biodiesel quality control, demonstrating the compound's relevance in environmental and industrial applications (Pelizaro et al., 2019).

Oxidation Reactions and Kinetics

The oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) has been studied, focusing on the reaction kinetics and product yields. This research is valuable for understanding the chemical behavior and potential applications of these fluorinated alcohols in various oxidation reactions (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Synthesis and Hydrogenation Processes

The synthesis and hydrogenation of various derivatives of 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol have been explored. This includes the preparation of intermediates like 1,1,1-trifluoro-4-aryl-2-butanols, which are crucial for the preparation of β-trifluoromethylated aldol products, highlighting the compound's role in complex organic syntheses (Funabiki et al., 2010).

Impact on Miscibility with Water

Studies have investigated the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-trifluoro-propan-2-ol with water. This research is significant in understanding the physicochemical properties of fluorinated organic molecules, which can have broad implications in various scientific and industrial applications (Fioroni, Burger, Mark, & Roccatano, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-8(14,9(10,11)12)6-2-4-7(5-3-6)13(15)16/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUESJESTGDDESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

CAS RN

851651-94-0
Record name 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

Citations

For This Compound
5
Citations
E Obijalska, G Mlostoń, G Utecht… - Journal of Fluorine …, 2013 - Elsevier
The synthesis of N-substituted oxaziridines bearing an α-(trifluoromethyl)benzyl substituent at C(3) was achieved by m-CPBA oxidation of the corresponding 3-imino-1,1,1-trifluoro-2-…
Number of citations: 7 www.sciencedirect.com
G Mloston, E Obijalska, A Tafelska-Kaczmarek… - Journal of Fluorine …, 2010 - Elsevier
The reactions of α-imino ketones, derived from arylglyoxals, with (trifluoromethyl)trimethylsilane (CF 3 SiMe 3 ) in DME solution, in the presence of catalytic amount of CsF, at room …
Number of citations: 17 www.sciencedirect.com
Y Cai, H Jiang, C Zhu - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
MnBr 2 ‐catalyzed oxyazidation of fluoroolefins with molecular oxygen and TMSN 3 is reported. This method gives rise to various useful fluoroalkylated β‐hydroxy aliphatic azides in 36…
Number of citations: 1 onlinelibrary.wiley.com
SF Zhu, W Pang, CH Xing… - Chinese Journal of …, 2007 - Wiley Online Library
Lewis base could catalyze the formation of α‐trifluoromethyl alcohol from CF 3 SiMe 3 and carbonyl‐containing compounds. It was found that the α‐trifluoromethyl alcohol could also be …
Number of citations: 9 onlinelibrary.wiley.com
S Okusu, K Hirano, Y Yasuda, E Tokunaga, N Shibata
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.